6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6H-Indolo[2,3-b]quinoxaline represents an important class of DNA intercalating agents . It is endowed with many pharmacological activities such as antiviral, cytotoxic, and multidrug-resistant (MDR) modulating activities . It is also an analog of a cytotoxic agent ellipticine isolated from Ochrosia elliptica .
Synthesis Analysis
A series of new 6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin . The 6H-indolo[2,3-b]quinoxaline and its 9-fluoro-analog are individually reacted with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .Molecular Structure Analysis
The impact of the different donor moieties on 6H-indolo[2,3-b]quinoxaline was systematically examined by absorption-emission spectroscopy, cyclic voltammetry, and theoretical studies .Chemical Reactions Analysis
The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids .Physical And Chemical Properties Analysis
The yield of the compound is 78.4% . The melting point is 273°C . The compound exhibits various peaks in the FT-IR spectrum . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Optoelectronic Devices
Indolo[2,3-b]quinoxaline derivatives, including 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline, are used in various optoelectronic devices as sensitizers . They have properties that make them suitable for use in these devices, contributing to their efficiency and performance .
Semiconductors
These compounds are also used as semiconductors . Their unique electronic properties make them ideal for use in semiconductor devices, contributing to the miniaturization and increased efficiency of these devices .
Light-Emitting Materials
Indolo[2,3-b]quinoxaline derivatives are used as light-emitting materials . They have properties that allow them to emit light when excited by an electric current, making them useful in devices such as LEDs .
Sensor Materials
These compounds are used as sensor materials . Their ability to interact with certain substances and produce a measurable response makes them useful in the creation of various types of sensors .
Antiviral Properties
6H-Indolo[2,3-b]quinoxaline derivatives exhibit antiviral properties . They have been found to be effective against viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) .
Cytotoxic Properties
These compounds have been found to exhibit cytotoxic properties . They have been tested against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines and have shown moderate cytotoxicity .
Multidrug Resistant Modulating Activities
6H-Indolo[2,3-b]quinoxaline derivatives have multidrug resistant (MDR) modulating activities . They act on ATP binding cassettes transporters (ABC-transporters), which play a crucial role in multidrug resistance .
DNA-Intercalating Agents
These compounds are important DNA-intercalating agents . They have both antiviral and cytotoxic properties, making them useful in the treatment of various diseases .
Mechanism of Action
Target of Action
The primary target of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly intercalates into the DNA helix , disrupting processes vital for DNA replication .
Mode of Action
6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix . This interaction disrupts the normal functioning of DNA, affecting processes such as replication .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) and remarkable stability (9986% capacity retention over 495 h) suggest good bioavailability .
Result of Action
The molecular and cellular effects of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline’s action primarily involve the disruption of DNA processes. By intercalating into the DNA helix, it disrupts vital processes for DNA replication . This can lead to the inhibition of cell division and protein synthesis, contributing to its cytotoxic effects .
Action Environment
Its remarkable stability suggests that it may be resistant to various environmental factors .
Safety and Hazards
Future Directions
Given the wide variety of pharmacological activities and the significant DNA intercalation properties of 6H-Indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . The future research could focus on exploring the potential applications of these compounds in the field of medicinal chemistry .
properties
IUPAC Name |
6-ethyl-9-methoxyindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-3-20-15-9-8-11(21-2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQRJCWTZVXJEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline |
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